molecular formula C22H20ClN5O3S B2430454 N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-74-2

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2430454
CAS RN: 852437-74-2
M. Wt: 469.94
InChI Key: SWVYZJDKEICQPK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Biological Significance and Reactivity of Triazole Derivatives

Triazole derivatives, including 1,2,4-triazoles, are known for their broad spectrum of biological activities. They have been recognized for their antioxidant, antimicrobial, antifungal, and anti-inflammatory properties. The reactivity of triazole derivatives, such as 1,2,4-triazole-3-thiones, has been a subject of study due to their high indicators of antioxidant and antiradical activity, especially in patients exposed to high doses of radiation. These compounds are comparable to biogenic amino acids like cysteine, which also possesses a free SH-group in its structure (Kaplaushenko, 2019), (Parchenko, 2019), (Ohloblina, 2022).

Optical Sensing and Biological Applications of Pyrimidine Derivatives

Compounds with heteroatoms and their derivatives, including pyrimidine derivatives, have found their use as optical sensors due to their ability to form coordination as well as hydrogen bonds. Pyrimidine derivatives, in particular, have displayed a range of biological and medicinal applications (Jindal & Kaur, 2021).

Antioxidant Capacity and Reactivity Pathways

The study of antioxidant capacities of compounds is crucial in understanding their biological significance. One of the extensively studied assays in this regard is the ABTS/PP decolorization assay. The reaction pathways underlying this assay have been elucidated to better understand the specific reactions and contributions to total antioxidant capacity (Ilyasov, Beloborodov, Selivanova & Terekhov, 2020).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole-containing hybrids have shown significant potential in exerting dual or multiple antibacterial mechanisms of action. They have been effective against antibiotic-resistant strains of bacteria like Staphylococcus aureus, which is a prominent pathogen causing a spectrum of diseases. The antibacterial activity of these hybrids has been a subject of recent reviews, highlighting their importance in addressing antibiotic resistance (Li & Zhang, 2021).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-17-8-7-14(11-18(17)31-2)22-26-25-19-9-10-21(27-28(19)22)32-13-20(29)24-12-15-5-3-4-6-16(15)23/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVYZJDKEICQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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